

n-Hexyllithium: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *n*-Hexyllithium

Cat. No.: B1586676

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CAS Number: 21369-64-2[1][2][3][4] Molecular Formula: C₆H₁₃Li[1][2][3][4]

This guide provides an in-depth overview of **n-Hexyllithium**, a pivotal organolithium reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering key technical data, experimental protocols, and workflow visualizations to support laboratory applications.

Core Properties and Specifications

n-Hexyllithium is a strong, non-pyrophoric base and a lithiation reagent.[5] It is typically supplied as a colorless to pale yellow or yellow-brown solution in hexane.[2][6] A key advantage over the more common n-butyllithium is that its deprotonation reactions yield liquid n-hexane as a byproduct, which is less volatile and has a higher flash point than the gaseous butane produced by n-butyllithium.[5]

The following table summarizes the key quantitative data for **n-Hexyllithium**:

Property	Value	Citations
Molecular Weight	92.11 g/mol	[1][2][6]
Appearance	Colorless to yellow-brown solution in hexane	[2][3][6]
Density	~0.708 - 0.766 g/mL at 25 °C	[1][6]
Boiling Point (of Hexane solution)	~69 °C	[6]
Flash Point (of Hexane solution)	-8.9 °C (16 °F)	[6]
Common Commercial Concentration	2.3 - 2.5 M (33 wt.%) in hexane	[3][4]
Solubility	Soluble in hydrocarbons, ether, and THF	[2]
Stability	Stable, but highly flammable. Reacts violently with water. May spontaneously ignite in air.	[6]

Experimental Protocol: Metal-Halogen Exchange and Electrophilic Quench

This protocol details a representative procedure for a lithium-halogen exchange reaction using **n-Hexyllithium**, followed by quenching with an electrophile. This type of reaction is fundamental for creating new carbon-carbon bonds. The procedure is adapted from established methods for similar organolithium reagents.

Objective: To perform a lithium-halogen exchange on an aryl bromide substrate followed by reaction with an electrophile (e.g., benzaldehyde).

Materials:

- Aryl Bromide (e.g., 1-bromo-4-methoxybenzene)

- **n-Hexyllithium** (2.5 M solution in hexane)
- Anhydrous Tetrahydrofuran (THF)
- Benzaldehyde (freshly distilled)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas (for inert atmosphere)
- Dry ice/acetone bath

Equipment:

- Schlenk line or glovebox
- Round-bottom flasks (oven-dried)
- Magnetic stirrer and stir bars
- Syringes and needles
- Thermometer
- Separatory funnel
- Rotary evaporator

Procedure:

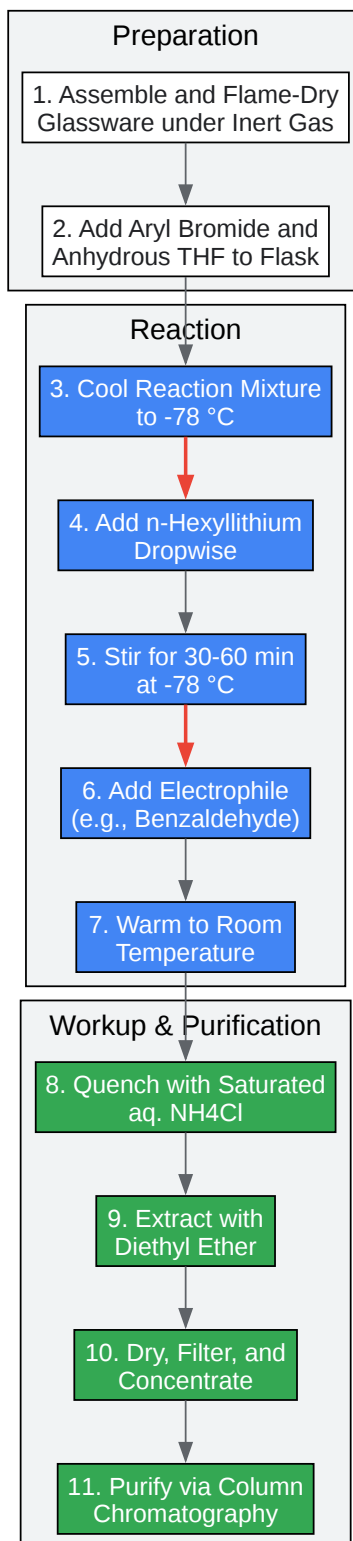
- **Apparatus Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the experiment.

- **Reaction Initiation:** Dissolve the aryl bromide (1 equivalent) in anhydrous THF in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.
- **Addition of *n*-Hexyllithium:** While maintaining the temperature at -78 °C, slowly add ***n*-Hexyllithium** solution (1.1 equivalents) dropwise via syringe. The reaction is typically fast. Stir the resulting mixture for 30-60 minutes at this temperature.
- **Electrophilic Quench:** Slowly add the electrophile (e.g., benzaldehyde, 1.2 equivalents) to the reaction mixture, ensuring the temperature remains below -70 °C.
- **Warming and Quenching:** After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.
- **Workup:** Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the described metal-halogen exchange and electrophilic quench protocol.

Workflow: Metal-Halogen Exchange using n-Hexyllithium



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Caption: A flowchart of the metal-halogen exchange protocol.

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